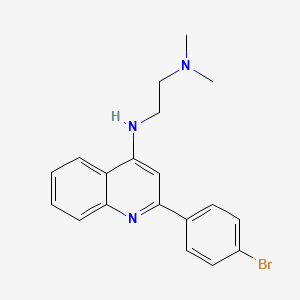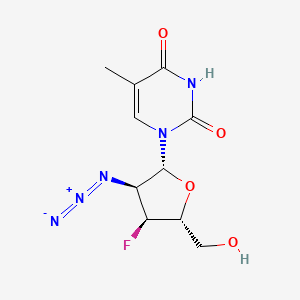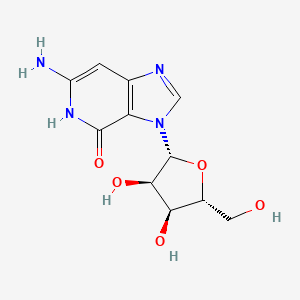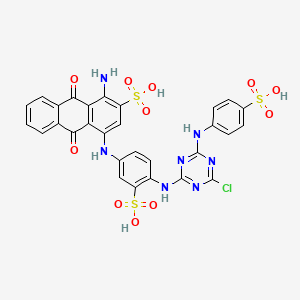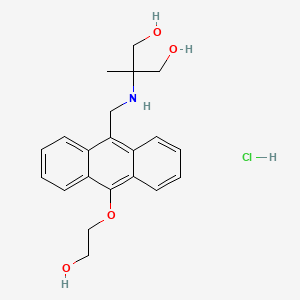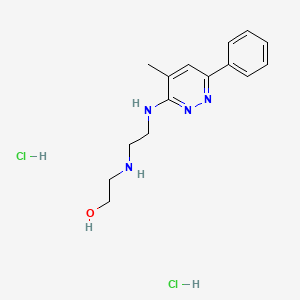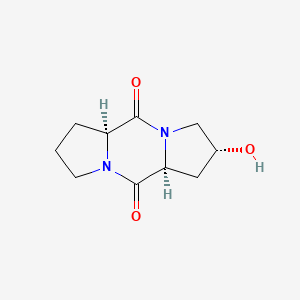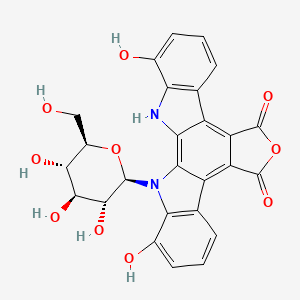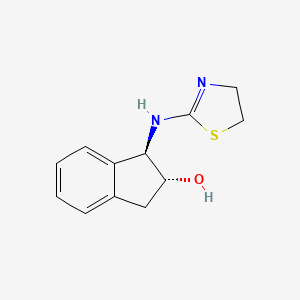![molecular formula C26H30ClNO9 B12783334 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 81320-23-2](/img/structure/B12783334.png)
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that combines a piperidine derivative with a tricarboxylic acid This compound is notable for its unique structure, which includes a benzo[b][1,4]benzodioxepin moiety, a piperidine ring, and a tricarboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine typically involves multiple steps:
Formation of the benzo[b][1,4]benzodioxepin moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The benzo[b][1,4]benzodioxepin intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the tricarboxylic acid group: The final step involves the addition of the tricarboxylic acid group, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzo[b][1,4]benzodioxepin moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Mécanisme D'action
The mechanism of action of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other compounds that have similar structural features:
Benzo[b][1,4]benzodioxepin derivatives: These compounds share the benzo[b][1,4]benzodioxepin moiety and may exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and may have comparable pharmacological properties.
Tricarboxylic acid derivatives: These compounds are often involved in metabolic pathways and can be used as intermediates in various chemical reactions.
The uniqueness of this compound lies in the combination of these three distinct functional groups, which may confer unique properties and applications not found in other compounds.
Propriétés
Numéro CAS |
81320-23-2 |
|---|---|
Formule moléculaire |
C26H30ClNO9 |
Poids moléculaire |
536.0 g/mol |
Nom IUPAC |
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H22ClNO2.C6H8O7/c21-15-8-9-16-17(10-13-22-11-4-1-5-12-22)23-18-6-2-3-7-19(18)24-20(16)14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,6-9,14,17H,1,4-5,10-13H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
ZENZBUJIQQOWNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2C3=C(C=C(C=C3)Cl)OC4=CC=CC=C4O2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




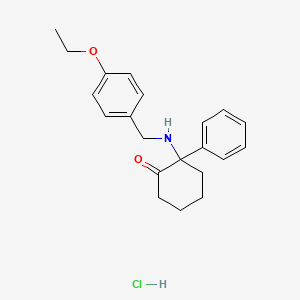
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
